molecular formula C19H21N3O B5529281 2-amino-4-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-4-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No. B5529281
M. Wt: 307.4 g/mol
InChI Key: KZVJATLFPVZMPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, including the use of malononitrile and various aldehydes as starting materials. For example, a novel compound was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, showcasing the typical approach for creating complex heterocyclic structures in a one-pot synthesis process (Wu Feng, 2011).

Molecular Structure Analysis

The crystal structure of these compounds often reveals significant details about their molecular configuration. For instance, studies have shown that certain related compounds crystallize in monoclinic and triclinic space groups, with specific unit cell dimensions indicating the complex nature of these molecules (J. Ganapathy et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating their reactivity and potential for further chemical modifications. The synthesis and reactivity of a related compound, involving acetylation and formylation processes, highlight the versatility and wide range of reactions these compounds can undergo (O. Farouk et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different conditions and potential applications. Detailed X-ray crystallography studies provide insights into the conformation and arrangement of molecules, which are critical for determining their physical characteristics (R. Nagalakshmi et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are essential for understanding the potential use of these compounds in chemical syntheses and industrial applications. For instance, reactions with substituted benzylidenemalononitriles and acetylenic esters illustrate the compound's capability to undergo chemical transformations, leading to the formation of novel heterocyclic compounds (A. S. Youssef, 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicology studies. These studies might investigate the compound’s effects on cells or organisms, and its potential to cause harm .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, structure, reactivity, and potential biological activity. This could include experimental studies as well as computational modeling .

properties

IUPAC Name

2-amino-4-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-2-23-17-11-7-6-9-14(17)18-13-8-4-3-5-10-16(13)22-19(21)15(18)12-20/h6-7,9,11H,2-5,8,10H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVJATLFPVZMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=C(C(=NC3=C2CCCCC3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

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